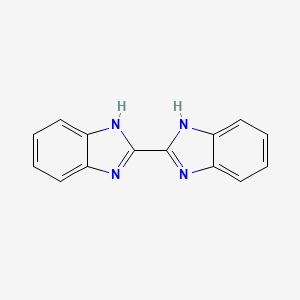

2,2'-Bi-1H-benzimidazole

Vue d'ensemble

Description

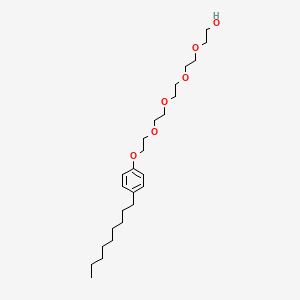

NSC-67061: is a chemical compound with the molecular formula C₁₄H₁₀N₄ . It has a molecular weight of 234.26 g/mol . Although it may not be widely recognized, this compound has garnered interest due to its inhibitory activity against certain viruses.

Applications De Recherche Scientifique

Antiviral Activity::

NSC-67061: has been evaluated for its antiviral properties. It was included in a study assessing inhibitors of orthopoxviruses, including monkeypox virus (MPXV). Notably, it demonstrated inhibitory activity against MPXV in vitro .

Mécanisme D'action

The precise mechanism by which NSC-67061 exerts its effects remains unclear. Further investigations are needed to identify its molecular targets and pathways involved in antiviral activity.

Analyse Biochimique

Biochemical Properties

2,2’-Bi-1H-benzimidazole has been found to interact with various enzymes, proteins, and other biomolecules . It can mimic the properties of DNA bases due to the presence of nitrogen atoms in its structure . This allows 2,2’-Bi-1H-benzimidazole to participate in a variety of biochemical reactions .

Cellular Effects

The effects of 2,2’-Bi-1H-benzimidazole on cells are diverse. It has been reported to have anti-inflammatory activity . The compound can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 2,2’-Bi-1H-benzimidazole exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression . The exact mechanism of action is dependent on the specific biochemical reaction in which 2,2’-Bi-1H-benzimidazole is involved .

Metabolic Pathways

2,2’-Bi-1H-benzimidazole is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of 2,2’-Bi-1H-benzimidazole within cells and tissues involve interactions with transporters or binding proteins . The compound’s localization or accumulation can be affected by these interactions .

Méthodes De Préparation

Industrial Production Methods:: As of now, there are no established industrial-scale production methods for NSC-67061 . Its limited prominence may contribute to the lack of large-scale manufacturing processes.

Analyse Des Réactions Chimiques

Reactivity::

NSC-67061: likely undergoes various chemical reactions, although comprehensive studies are scarce. Potential reactions include oxidation, reduction, and substitution.

Common Reagents and Conditions::Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or peracids.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Halogenation using halogens (e.g., chlorine, bromine) or other nucleophilic substitution reactions.

Major Products:: The specific products resulting from these reactions would depend on the reaction conditions and reagents employed. Further research is necessary to elucidate the exact outcomes.

Comparaison Avec Des Composés Similaires

Uniqueness:: While NSC-67061 lacks widespread recognition, its inhibitory activity against orthopoxviruses sets it apart. Notably, it shares this property with other compounds like tecovirimat (approved for smallpox treatment) and buparvaquone (used against other viral infections).

Similar Compounds::Tecovirimat: An FDA-approved antiviral for smallpox treatment.

Buparvaquone: Used against various viral infections.

Mycophenolic acid: Demonstrates antiviral activity against RNA viruses.

Propriétés

IUPAC Name |

2-(1H-benzimidazol-2-yl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4/c1-2-6-10-9(5-1)15-13(16-10)14-17-11-7-3-4-8-12(11)18-14/h1-8H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEZJRJGLFIXQHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=NC4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10290152 | |

| Record name | 2,2'-Bi-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10290152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6965-02-2 | |

| Record name | 2,2'-Bibenzimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72699 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Bibenzimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67061 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Bi-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10290152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2,2'-Bi-1H-benzimidazole interact with metal ions, and what types of structures are formed?

A1: this compound acts as a bridging ligand, coordinating to metal ions through its nitrogen atoms. [, ] For instance, it forms a one-dimensional zigzag chain with mercury halides (HgX2, where X = Cl, Br, I), resulting in distorted tetrahedral [HgX2N2] coordination geometry around the mercury center. [] The flexibility of the ligand allows for conformational variations, as observed in the twisted structure of the chloride complex compared to its bromide and iodide counterparts. [] In another example, three this compound molecules chelate a single nickel(II) ion in a distorted octahedral configuration. []

Q2: What are some notable supramolecular interactions observed in crystals of this compound and its complexes?

A2: The crystal structure of the free ligand this compound reveals a two-dimensional network formed through π-π stacking and C-H...π interactions. [] Interestingly, a protonated form of this compound, 2-(2-1H-benzimidazolyl)-1H-benzimidazolium, forms a hydrogen-bonded supramolecular structure that acts as an electron donor in a charge-transfer complex with 7,7,8,8-tetracyano-p-quinodimethane (TCNQ). []

Q3: What analytical techniques are typically employed to characterize this compound and its complexes?

A3: Single-crystal X-ray diffraction is a powerful tool for elucidating the three-dimensional structures of this compound and its metal complexes, providing valuable information about bond lengths, angles, and coordination geometries. [, ] Additionally, spectroscopic techniques like UV-Vis spectroscopy can offer insights into the electronic structure and potential charge-transfer interactions within these compounds. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methylbenzo[d]oxazole-2(3H)-thione](/img/structure/B1585142.png)